

A Spectroscopic Showdown: Unmasking 2-Bromopyrimidine and Its Derivatives

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Compound of Interest		
Compound Name:	2-Bromopyrimidine	
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For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of **2-Bromopyrimidine** and its key reaction products, offering a clear, data-driven analysis to aid in characterization and reaction monitoring.

This publication delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromopyrimidine** and its derivatives formed through common synthetic transformations: 2-Phenylpyrimidine (via Suzuki coupling), 2-Aminopyrimidine (via Buchwald-Hartwig amination), and 2-Methoxypyrimidine (via nucleophilic substitution). By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing workflows, this guide serves as a practical resource for identifying and differentiating these crucial chemical entities.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Bromopyrimidine** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2-Bromopyrimidine	8.82 (d, 2H, J = 4.8 Hz), 7.45 (t, 1H, J = 4.8 Hz)	160.7, 158.2, 122.1
2-Phenylpyrimidine	8.80 (d, 2H, J = 4.9 Hz), 8.45 (m, 2H), 7.50 (m, 3H), 7.25 (t, 1H, J = 4.9 Hz)	164.5, 157.3, 137.8, 130.6, 128.8, 128.6, 119.3
2-Aminopyrimidine	8.30 (d, 2H, J = 4.8 Hz), 6.60 (t, 1H, J = 4.8 Hz), 5.40 (s, 2H, -NH ₂)	163.2, 158.5, 110.7
2-Methoxypyrimidine	8.60 (d, 2H, J = 4.8 Hz), 6.90 (t, 1H, J = 4.8 Hz), 4.00 (s, 3H, -OCH ₃)	165.2, 157.5, 115.8, 54.8

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands (cm⁻¹)



Compound	C-H (aromatic) Stretch	C=N/C=C Stretch	C-Br Stretch	N-H Stretch	C-O Stretch
2- Bromopyrimid ine	~3050	~1560, ~1540	~670	-	-
2- Phenylpyrimi dine	~3060	~1570, ~1550	-	-	-
2- Aminopyrimid ine	~3040	~1590, ~1560	-	~3450, ~3300	-
2- Methoxypyri midine	~3050	~1580, ~1560	-	-	~1290, ~1030

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment lons
2-Bromopyrimidine	158/160 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	79, 52, 39
2-Phenylpyrimidine	156	129, 102, 77
2-Aminopyrimidine	95	68, 42, 39
2-Methoxypyrimidine	110	95, 81, 67, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.
 - Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1-5 seconds
 - Pulse angle: 30-45 degrees
- ¹³C NMR Spectroscopy:
 - o Instrument: A 100 MHz (or higher) NMR spectrometer.
 - Acquisition Parameters:
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2 seconds
 - Pulse program: Proton-decoupled.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the instrument's clamp to ensure good contact.
- Data Acquisition:



- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - A background spectrum of the clean, empty ATR crystal is recorded first.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32 scans are co-added.
 - Spectral range: 4000-400 cm⁻¹.

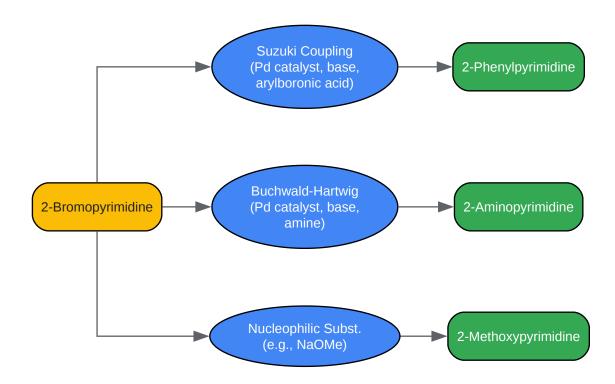
Electron Ionization-Mass Spectrometry (EI-MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like methanol or acetonitrile.
- Data Acquisition:
 - Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
 - Ionization Method: Electron Ionization.
 - Acquisition Parameters:
 - Electron energy: 70 eV.
 - Source temperature: 200-250 °C.
 - Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical reaction workflow for the synthesis of the derivatives and a logical flow for their subsequent spectroscopic analysis.

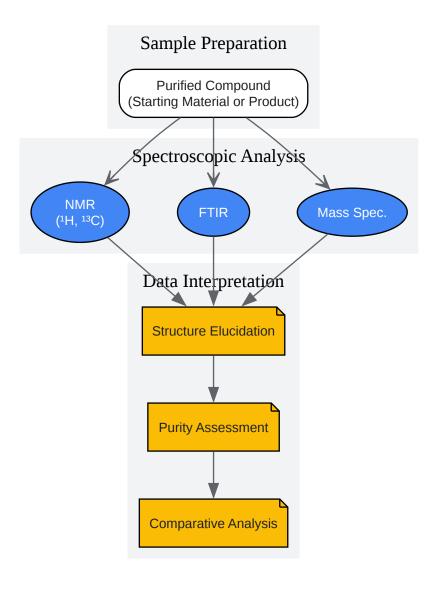




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Caption: Synthetic routes from **2-Bromopyrimidine**.





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Caption: Workflow for spectroscopic characterization.

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